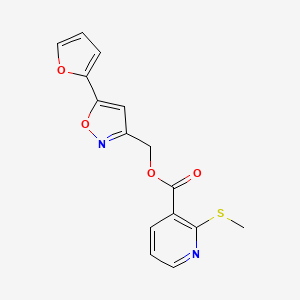

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate

CAS No.: 1203404-43-6

Cat. No.: VC4953383

Molecular Formula: C15H12N2O4S

Molecular Weight: 316.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203404-43-6 |

|---|---|

| Molecular Formula | C15H12N2O4S |

| Molecular Weight | 316.33 |

| IUPAC Name | [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C15H12N2O4S/c1-22-14-11(4-2-6-16-14)15(18)20-9-10-8-13(21-17-10)12-5-3-7-19-12/h2-8H,9H2,1H3 |

| Standard InChI Key | AYPQJGXBMUAVQE-UHFFFAOYSA-N |

| SMILES | CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Introduction

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that incorporates a furan ring, an isoxazole ring, and a nicotinate ester. Its molecular formula is not explicitly provided in the available sources, but it has a molecular weight of approximately 315.3 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity and ability to serve as a building block in organic synthesis.

Structural Features

The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, an isoxazole ring, a five-membered heterocyclic compound containing both nitrogen and oxygen, and a nicotinate moiety, derived from niacin. These structural elements contribute to its unique chemical and biological properties.

Synthesis

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate typically involves several multi-step organic reactions. A common synthetic route begins with the individual preparation of the furan and isoxazole rings, followed by their coupling through esterification and thioether formation.

Chemical Reactions

This compound can undergo various chemical reactions, allowing for the modification of its structure. Common reagents for these reactions include those used in esterification, thioether formation, and other transformations that can enhance its biological activity or alter its physical properties.

Biological Activity

In cancer research, (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate may induce apoptosis in cancer cells by disrupting mitochondrial function and activating pro-apoptotic pathways, showcasing its potential as an anticancer agent. The unique structural features of the furan and isoxazole rings facilitate interactions with biological macromolecules such as enzymes and receptors, potentially leading to inhibition of enzyme activity or modulation of receptor functions.

Applications

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate has several important applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological systems makes it a valuable compound for further research and development.

Comparison with Related Compounds

Other compounds with similar structural features, such as (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate, also exhibit interesting biological activities. For instance, the latter has a molecular weight of 317.32 g/mol and a molecular formula of C14H11N3O4S .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume